molecular formula C15H12O4 B2550441 methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 865591-22-6

methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2550441
CAS No.: 865591-22-6
M. Wt: 256.257
InChI Key: CNPGTIJDQOBHOU-RMKNXTFCSA-N
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Description

Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is an organic compound that features a furan ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves a condensation reaction between a furan derivative and a benzoate ester. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which undergoes a condensation reaction with a benzoate ester under acidic or basic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate include:

Uniqueness

The uniqueness of this compound lies in its combination of the furan ring and benzoate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)12-7-4-11(5-8-12)6-9-13(16)14-3-2-10-19-14/h2-10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGTIJDQOBHOU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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